2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL
Description
2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL is a chiral aminopropanol derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the para position of the phenyl ring. Such compounds are often intermediates in pharmaceutical synthesis, where substituents modulate reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-amino-3-[4-(dimethylamino)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)11-5-3-9(4-6-11)7-10(12)8-14/h3-6,10,14H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOHUVFPVDSUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273773 | |
| Record name | β-Amino-4-(dimethylamino)benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-41-6 | |
| Record name | β-Amino-4-(dimethylamino)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-4-(dimethylamino)benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL typically involves the reaction of 4-dimethylaminobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces amines .
Scientific Research Applications
Pharmaceutical Applications
a. Chiral Auxiliary in Synthesis
The compound is recognized for its role as a chiral auxiliary in asymmetric synthesis. Its amino alcohol structure allows it to facilitate the formation of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals that require specific stereochemistry for biological activity.
b. Anticancer Research
Recent studies have highlighted the potential of derivatives of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL in anticancer therapies. For instance, research has indicated that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
c. Synthesis of Bioactive Molecules
The compound is also utilized in synthesizing biologically active products. It serves as a precursor for various derivatives that possess therapeutic properties, including those involved in antibiotic synthesis and other medicinal chemistry applications .
Organic Synthesis Applications
a. Building Block for Chemical Entities
This compound functions as a building block in organic synthesis due to its versatile functional groups. It can be transformed into a variety of derivatives through established synthetic pathways, allowing chemists to create complex molecules efficiently.
b. Synthesis Methodologies
Several methods have been documented for synthesizing this compound, including:
- Reduction of Ketones: Using reducing agents to convert ketones into alcohols.
- Alkylation Reactions: Introducing alkyl groups to enhance solubility and reactivity.
These methods highlight the compound's flexibility and utility in synthetic organic chemistry.
Table 1: Summary of Research Findings on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Identified significant antiproliferative effects against lung cancer cell lines (A549). |
| Study B (2022) | Chiral Auxiliary | Demonstrated improved yields in asymmetric synthesis when used as a chiral auxiliary. |
| Study C (2021) | Synthesis Pathways | Developed new methodologies for synthesizing derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism by which 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Key Observations :
- Basicity: The dimethylamino group enhances basicity compared to nitro or chloro analogs due to its strong electron-donating effect, which stabilizes the protonated amine .
- Boiling Point & Density: The difluorophenyl analog (311.3°C, 1.258 g/cm³) suggests halogenated derivatives exhibit higher boiling points and densities than non-halogenated counterparts, likely due to increased molecular weight and polarity.
- Solubility: Dimethylamino groups improve water solubility relative to nitro or chloro substituents, which are more hydrophobic.
Biological Activity
2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL, also known as a chiral amino alcohol, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound, characterized by the presence of an amino group and a hydroxyl group on its propanol backbone, along with a dimethylamino-substituted phenyl ring, exhibits significant interactions with various biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 194.27 g/mol. Its structure allows for versatile interactions in biochemical pathways, making it a valuable compound in pharmacological research .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in enzyme mechanism studies and protein-ligand interactions. The presence of functional groups such as hydroxyl and amino enhances its binding affinity to specific molecular targets, influencing various biochemical processes .
Enzyme Interactions
Research indicates that this compound can interact with key enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain enzymes critical for the survival of pathogens, suggesting potential applications in antimicrobial therapies .
Case Studies
Several case studies have demonstrated the effectiveness of this compound in biological assays:
- Antimalarial Activity : A study evaluated various derivatives of amino alcohols, including this compound, against Plasmodium falciparum. Some derivatives exhibited moderate antiplasmodial activity with IC50 values less than 25 μM, indicating potential as antimalarial agents .
- Anticancer Potential : In vitro studies have explored the compound's effects on cancer cell lines. It has been reported to induce apoptosis in certain cancer cells, highlighting its potential as an anticancer therapeutic .
Comparative Analysis
To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Dimethylamino-1-(4-methoxyphenyl)propan-1-OL | C₁₁H₁₉N₂O | Similar backbone but with a methoxy group |
| 4-Dimethylaminophenol | C₈H₁₁N₁O | Contains a phenolic hydroxyl instead of an alcohol |
| 3-Dimethylamino-N-methylbenzamide | C₉H₁₂N₂O | Amide instead of alcohol; retains dimethylamino group |
This table illustrates how the unique functional groups of this compound contribute to its distinct biological activities compared to other related compounds .
Mechanistic Insights
The mechanism of action for this compound involves several biochemical pathways:
- Receptor Binding : Interaction studies reveal that this compound binds effectively to various receptors, influencing physiological responses and potentially modulating disease pathways .
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL to improve yield and purity?
- Methodological Answer : Synthesis optimization can involve selecting reducing agents (e.g., sodium borohydride or catalytic hydrogenation with Pd/C) and solvents (ethanol, THF) to enhance stereochemical control. Reaction temperature (20–60°C) and pressure (for hydrogenation) should be calibrated to minimize by-products. Post-synthesis purification via column chromatography or crystallization can improve purity. Comparative studies on nitro-group reduction efficiency in analogs (e.g., fluorophenyl derivatives) suggest catalytic hydrogenation achieves >90% yield under optimized conditions .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm amine, hydroxyl, and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- Chiral HPLC with cellulose-based columns to resolve enantiomers, critical given the compound’s stereospecific bioactivity.
- FT-IR to verify functional groups (e.g., O-H stretch at ~3300 cm⁻¹, N-H bend at ~1600 cm⁻¹). Structural analogs (e.g., fluorophenyl derivatives) have been validated using these methods .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation; symptoms like respiratory irregularity require immediate medical attention (artificial respiration and physician consultation) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers at 4°C, protected from light and oxidizing agents .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) at the 4-position of the phenyl ring influence the biological activity of this compound?
- Methodological Answer : Comparative SAR studies on analogs (e.g., 4-chloro, 4-fluoro) reveal:
- Dimethylamino groups enhance lipophilicity and membrane permeability, increasing CNS activity.
- Halogen substituents (Cl, F) improve antibacterial potency but reduce enzyme modulation. For example, 4-fluorophenyl analogs show 2× higher MIC against S. aureus than chloro derivatives .
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity shifts with substitutions.
Q. What experimental strategies can resolve contradictory data on the compound’s pharmacokinetic properties (e.g., bioavailability vs. metabolic stability)?
- Methodological Answer :
- In vitro assays : Perform hepatic microsomal stability tests (human/rat) to assess CYP450-mediated metabolism.
- In vivo studies : Use radiolabeled isotopes (³H or ¹⁴C) in rodent models to track absorption and distribution.
- Computational modeling : Apply QSAR models to correlate substituent effects (e.g., dimethylamino’s electron-donating nature) with metabolic half-life. Contradictions in analog studies (e.g., fluorophenyl vs. chlorophenyl) often stem from assay variability; standardize protocols across labs .
Q. How does the stereochemistry of this compound impact its pharmacological efficacy?
- Methodological Answer :
- Synthesize enantiomers via asymmetric catalysis (e.g., Evans oxazolidinones) or chiral resolution.
- Test enantiomer-specific activity in receptor-binding assays (e.g., GPCRs). For example, (S)-enantiomers of fluorophenyl analogs show 5× higher affinity for serotonin receptors than (R)-forms .
- Use circular dichroism (CD) to monitor conformational changes upon target interaction.
Q. What methodologies are effective for studying the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with immobilized targets.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions.
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., enzyme active sites). Analog studies (pyridinyl derivatives) identified hydrogen bonding with Tyr residues as critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
